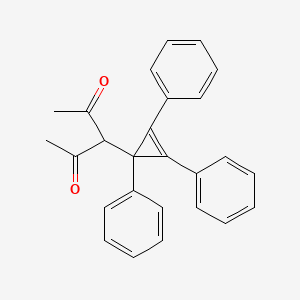
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione is a complex organic compound characterized by its unique cyclopropene ring structure substituted with three phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common method involves the reaction of 1,2,3-triphenylcyclopropene with a diketone under specific conditions to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione involves its interaction with specific molecular targets. The cyclopropene ring and phenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triphenylcycloprop-2-en-1-ylium bromide: A related compound with a similar cyclopropene structure.
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile: Another similar compound with a nitrile group.
Uniqueness
3-(1,2,3-Triphenylcycloprop-2-en-1-yl)pentane-2,4-dione is unique due to its combination of a cyclopropene ring with a diketone moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications.
Propiedades
Número CAS |
85572-27-6 |
|---|---|
Fórmula molecular |
C26H22O2 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
3-(1,2,3-triphenylcycloprop-2-en-1-yl)pentane-2,4-dione |
InChI |
InChI=1S/C26H22O2/c1-18(27)23(19(2)28)26(22-16-10-5-11-17-22)24(20-12-6-3-7-13-20)25(26)21-14-8-4-9-15-21/h3-17,23H,1-2H3 |
Clave InChI |
VLAWKEFVLIAMRW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C)C1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




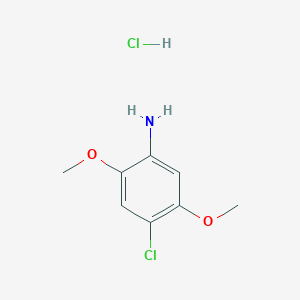


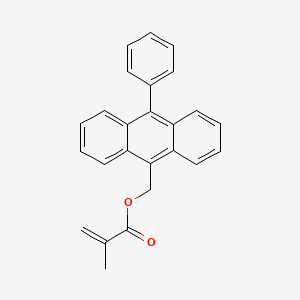
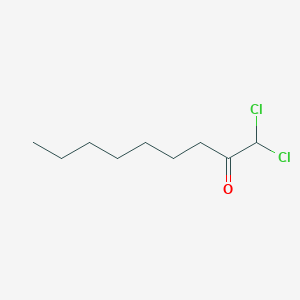
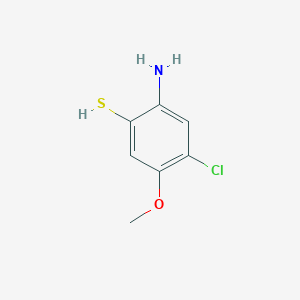

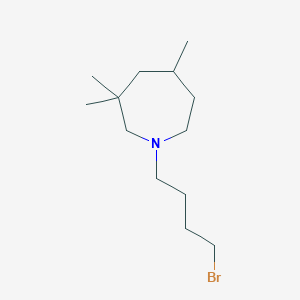
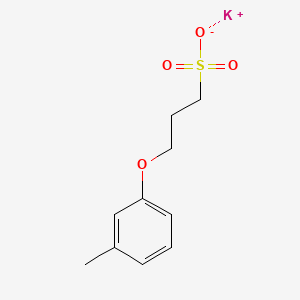
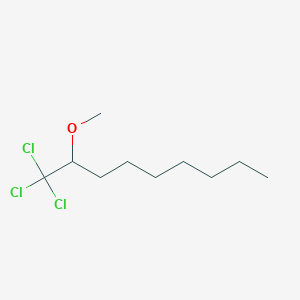

![2,2,5,8-Tetramethyl-7-oxo-2H,4H-7lambda~5~-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14421934.png)
